2-bromo-4H,5H,6H-cyclopenta[b]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-4H,5H,6H-cyclopenta[b]thiophene is a heterocyclic compound that contains a five-membered ring with sulfur and bromine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4H,5H,6H-cyclopenta[b]thiophene typically involves the bromination of cyclopenta[b]thiophene. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the thiophene ring . Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-bromo-4H,5H,6H-cyclopenta[b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thiophene ring using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar solvents like dimethylformamide (DMF).
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) or sodium borohydride in ethanol.
Major Products
Substitution: Formation of 2-azido-4H,5H,6H-cyclopenta[b]thiophene or 2-thio-4H,5H,6H-cyclopenta[b]thiophene.
Oxidation: Formation of this compound sulfoxide or sulfone.
Reduction: Formation of cyclopenta[b]thiophene or its derivatives.
Scientific Research Applications
2-bromo-4H,5H,6H-cyclopenta[b]thiophene has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-bromo-4H,5H,6H-cyclopenta[b]thiophene involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The bromine atom and the thiophene ring play crucial roles in its binding affinity and reactivity . Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-one
- 2-bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one
- 2-bromo-6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophene-4-ylidene malononitrile
Uniqueness
2-bromo-4H,5H,6H-cyclopenta[b]thiophene is unique due to its specific substitution pattern and the presence of both bromine and sulfur atoms in its structure. This combination imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds .
Properties
IUPAC Name |
2-bromo-5,6-dihydro-4H-cyclopenta[b]thiophene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrS/c8-7-4-5-2-1-3-6(5)9-7/h4H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNYJOKDKDOPDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.